1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid
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Overview
Description
1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a phenyl ring, and a cyclohexane carboxylic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Cyclohexane Carboxylic Acid Introduction: The cyclohexane ring is then introduced, typically through a Friedel-Crafts acylation reaction, where the phenyl ring is acylated with cyclohexanecarboxylic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like halogens or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids, facilitating the stepwise construction of peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism by which 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The molecular targets include amino acids and peptides, with pathways involving nucleophilic attack and elimination reactions.
Comparison with Similar Compounds
Similar Compounds
1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid: Unique due to its combination of Fmoc protection and cyclohexane carboxylic acid.
Fmoc-protected amino acids: Commonly used in peptide synthesis but lack the cyclohexane moiety.
Boc-protected amino acids: Use tert-butyloxycarbonyl (Boc) as a protecting group instead of Fmoc, offering different deprotection conditions.
Uniqueness
The uniqueness of this compound lies in its structural complexity and versatility in synthetic applications. The presence of the cyclohexane ring provides additional steric hindrance, which can be advantageous in certain synthetic routes, while the Fmoc group offers a stable and easily removable protecting group for amino acids.
This compound’s combination of features makes it a valuable tool in advanced organic synthesis and peptide chemistry.
Properties
IUPAC Name |
1-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c30-26(31)28(16-6-1-7-17-28)19-12-14-20(15-13-19)29-27(32)33-18-25-23-10-4-2-8-21(23)22-9-3-5-11-24(22)25/h2-5,8-15,25H,1,6-7,16-18H2,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNRERLWWIBOEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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